

Avanafil-13C-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Avanafil-13C-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Avanafil-13C-d3**, an isotopically labeled form of Avanafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This document details its chemical properties, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in analytical methods.

Core Compound Data

Avanafil-13C-d3 is a stable, isotopically labeled analog of Avanafil, designed for use in quantitative bioanalytical assays. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Chemical and Physical Properties

The chemical properties of **Avanafil-13C-d3** are summarized in the table below. Note the slight variations in reported molecular weights, which may arise from different calculation methods or sources.

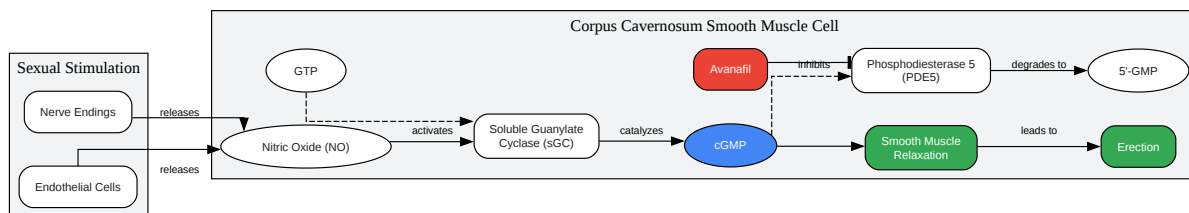
Property	Value	Citations
CAS Number	2738376-89-9	[1][2]
Molecular Formula	C ₂₂ [¹³ C]H ₂₃ D ₃ ClN ₇ O ₃	[1]
Molecular Weight	487.96 g/mol	[3]
488.0 g/mol	[1]	
487.9618 g/mol		
485.989 g/mol		
Purity	≥99% deuterated forms (d ₁ -d ₃)	
Appearance	Solid	
Solubility	Soluble in DMSO and Methanol	

Mechanism of Action: The NO/cGMP Signaling Pathway

Avanafil exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum of the penis. The mechanism is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells.

NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the penis, resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP to 5'-GMP, which terminates the vasodilatory signal. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response in the presence of sexual stimulation.



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Figure 1. Mechanism of action of Avanafil in the NO/cGMP signaling pathway.

Quantitative Data

Avanafil is a potent and highly selective inhibitor of PDE5. Its selectivity for PDE5 over other phosphodiesterase isozymes is a key feature that contributes to its favorable side-effect profile.

In Vitro Inhibitory Activity of Avanafil

Enzyme	IC ₅₀ (nM)	Selectivity vs. PDE5	Citations
PDE5	5.2	-	
PDE6	630	>120-fold	
PDE1	>5,000	>10,000-fold	
PDE2	>5,000	>1,000-fold	
PDE3	>5,000	>1,000-fold	
PDE4	>5,000	>1,000-fold	
PDE7-11	>5,000	>1,000-fold	

Experimental Protocols

Avanafil-13C-d3 is primarily used as an internal standard in the quantification of Avanafil in biological matrices. Below are summaries of relevant experimental protocols.

Quantification of Avanafil in Plasma using LC-MS/MS

This method is crucial for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

- To a plasma sample, add **Avanafil-13C-d3** as the internal standard.
- Precipitate proteins by adding a solvent such as acetonitrile.
- Vortex and centrifuge the mixture to pellet the precipitated proteins.
- Collect the supernatant for analysis.

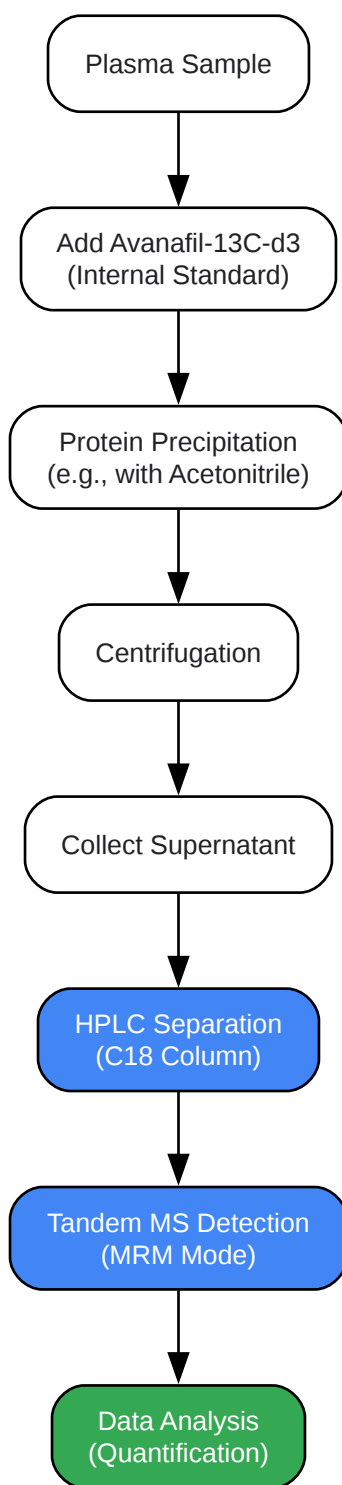
2. Chromatographic Separation:

- System: High-Performance Liquid Chromatography (HPLC) system.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous solution (e.g., containing 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A constant flow rate, for example, 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 35°C.

3. Mass Spectrometric Detection:

- System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ionization mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:

- Avanafil: m/z 484.2 \rightarrow 154.8
- **Avanafil-13C-d3** (Internal Standard): m/z 488.3 \rightarrow 158.8
- Data Analysis: The concentration of Avanafil is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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Figure 2. General workflow for the quantification of Avanafil in plasma.

In Vitro PDE5 Inhibition Assay

This type of assay is used to determine the potency of Avanafil and other PDE5 inhibitors.

1. Reagents and Materials:

- Recombinant human PDE5 enzyme.
- cGMP substrate.
- Assay buffer (e.g., Tris-HCl).
- Avanafil (or test compound) at various concentrations.
- Detection system (e.g., fluorescence-based).

2. Assay Procedure:

- In a microplate, combine the PDE5 enzyme, assay buffer, and varying concentrations of Avanafil.
- Initiate the enzymatic reaction by adding the cGMP substrate.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
- Stop the reaction.
- Measure the amount of remaining cGMP or the product (GMP) using a suitable detection method. A decrease in signal (if using a fluorescently labeled cGMP) indicates PDE5 activity.

3. Data Analysis:

- Calculate the percentage of PDE5 inhibition for each concentration of Avanafil compared to a control without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Avanafil-13C-d3 is an indispensable tool for the accurate and precise quantification of Avanafil in biological samples. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic and bioequivalence studies, which are fundamental to drug development and regulatory approval. The high selectivity of Avanafil for PDE5, as determined by in vitro inhibition assays, underscores its targeted mechanism of action and contributes to its clinical safety profile. This guide provides core technical information to support researchers in the application of **Avanafil-13C-d3** in their studies.

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